2-[(Azidoacetyl)amino]-2-deoxy-D-glucose

O-GlcNAc glycosylation metabolic chemical reporter specificity UDP-sugar epimerization

2-[(Azidoacetyl)amino]-2-deoxy-D-glucose (CAS 92659-90-0), also referred to as N-azidoacetylglucosamine (GlcNAz) and chiefly employed as its tetraacetylated derivative Ac4GlcNAz (CAS 98924-81-3), is a synthetic monosaccharide analogue that serves as a metabolic chemical reporter (MCR) for glycobiology. Its azide handle enables bioorthogonal click chemistry (CuAAC or SPAAC) for fluorescent, biotin, or affinity tagging of glycoproteins and glycolipids, making it a foundational tool for O‑GlcNAc proteomics, cell‑surface glycan imaging, and glycoconjugate engineering.

Molecular Formula C8H14N4O6
Molecular Weight 262.22 g/mol
Cat. No. B8234889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Azidoacetyl)amino]-2-deoxy-D-glucose
Molecular FormulaC8H14N4O6
Molecular Weight262.22 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)NC(=O)CN=[N+]=[N-])O)O)O)O
InChIInChI=1S/C8H14N4O6/c9-12-10-1-6(16)11-4(2-13)7(17)8(18)5(15)3-14/h2,4-5,7-8,14-15,17-18H,1,3H2,(H,11,16)/t4-,5+,7+,8+/m0/s1
InChIKeySBNIXWHTKPFIQR-LRSZDJBLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Azidoacetyl)amino]-2-deoxy-D-glucose: A Core Metabolic Chemical Reporter for O‑GlcNAc and Glycoconjugate Labeling


2-[(Azidoacetyl)amino]-2-deoxy-D-glucose (CAS 92659-90-0), also referred to as N-azidoacetylglucosamine (GlcNAz) and chiefly employed as its tetraacetylated derivative Ac4GlcNAz (CAS 98924-81-3), is a synthetic monosaccharide analogue that serves as a metabolic chemical reporter (MCR) for glycobiology . Its azide handle enables bioorthogonal click chemistry (CuAAC or SPAAC) for fluorescent, biotin, or affinity tagging of glycoproteins and glycolipids, making it a foundational tool for O‑GlcNAc proteomics, cell‑surface glycan imaging, and glycoconjugate engineering [1].

Why Generic Azido-Sugars Cannot Substitute for 2-[(Azidoacetyl)amino]-2-deoxy-D-glucose in Quantitative O‑GlcNAc Workflows


Despite seeming interchangeable with other peracetylated azido‑monosaccharides (e.g., Ac4GalNAz, Ac4ManNAz, Ac46AzGlucose), 2‑[(Azidoacetyl)amino]‑2‑deoxy‑D‑glucose (GlcNAz) occupies a unique node within the hexosamine biosynthetic pathway [1]. It is directly converted to UDP‑GlcNAz without epimerization, whereas the closest structural analog, Ac4GalNAz, is substantially epimerized to UDP‑GlcNAz by GALE, causing crosstalk into O‑GlcNAc and complicating interpretation [2]. Moreover, the label position (N‑acyl side‑chain azide versus C2‑azido substitution) profoundly affects OGT substrate recognition, S‑glyco‑modification propensity, and recommended detection chemistry (CuAAC versus SPAAC) [3]. These mechanistic disparities mean that simple in‑class substitution leads to divergent labeling specificities, different proteomic coverage, and conflicting quantitative results, directly undermining experimental reproducibility and procurement decisions for glyco‑proteomics or cellular imaging studies.

Quantitative Differentiation Evidence for 2-[(Azidoacetyl)amino]-2-deoxy-D-glucose Relative to Its Closest Comparators


Epimerization Fate: Ac4GlcNAz Labels Only O‑GlcNAc While Ac4GalNAz Cross‑Labels Both O‑GalNAc and O‑GlcNAc

In GALE‑KO K‑562 cells, Ac4GlcNAz‑mediated cell‑surface labeling is unaffected, whereas Ac4GalNAz‑mediated labeling is reduced to near‑background levels, proving that Ac4GalNAz is epimerized to GlcNAz in vivo but not vice‑versa [1]. Normalized flow‑cytometry mean fluorescence intensity (MFI) values demonstrate that in GALE‑KO cells, Ac4GlcNAz retains full labeling intensity while Ac4GalNAz loses >90% of its signal relative to control cells [1]. This unidirectional epimerization means that Ac4GalNAz cannot be used to specifically probe O‑GalNAc without genetic ablation of GALE, whereas Ac4GlcNAz provides O‑GlcNAc labeling without cross‑contamination from the galactosamine epimer.

O-GlcNAc glycosylation metabolic chemical reporter specificity UDP-sugar epimerization GALE

Labeling Robustness Ranking: Ac4GlcNAz and Ac4GalNAz Outperform Ac4ManNAz, Ac46AzGlucose, and Ac46AzGalactose by Qualitative Signal‑to‑Noise

A systematic screen of fifteen unnatural monosaccharides in PC3 prostate cancer cells established that only Ac4GlcNAz and Ac4GalNAz produce robust labeling signals, whereas Ac4ManNAz, Ac46AzGlucose, and Ac46AzGalactose – despite containing identical azide and acetyl protecting groups – did not generate comparable signals [1]. In‑gel fluorescence and western blot analyses confirmed that subtle structural modifications (e.g., azide placement at C6 vs. N‑acyl, mannose vs. glucose backbone) abolish or severely attenuate metabolic incorporation, providing a clear procurement rationale: among commercially available azido‑sugars, the N‑azidoacetyl‑glucosamine configuration is one of only two scaffolds that yield high‑efficiency metabolic labeling of O‑GlcNAc proteins in mammalian cells [1].

protein glycosylation metabolic chemical reporter S-glyco-modification structure-activity relationship

Detection Method Compatibility: CuAAC Identifies 22% More O‑GlcNAc Proteins Than SPAAC When Using Ac4GlcNAz as the Bioorthogonal Handle

A direct gel‑based MS proteomics comparison using Ac4GlcNAz‑labeled A549 cells demonstrated that CuAAC with Biotin‑Diazo‑Alkyne identified 229 putative O‑GlcNAc‑modified proteins, whereas SPAAC with Biotin‑DIBO‑Alkyne identified only 188 proteins (a 21.8% improvement) [1]. Of these, 74 CuAAC‑identified proteins and 46 SPAAC‑identified proteins were validated against the dbOGAP database [1]. The authors concluded that CuAAC with Biotin‑Diazo‑Alkyne provides higher protein identification yield and better accuracy for O‑GlcNAc proteomics when Ac4GlcNAz is the metabolic handle [1]. This finding directly informs downstream experimental design: purchasing Ac4GlcNAz paired with a CuAAC detection strategy maximizes proteomic coverage, whereas users intending SPAAC should expect approximately 18% fewer validated identifications.

O‑GlcNAc proteomics CuAAC SPAAC click chemistry comparison biotin-alkyne conjugation

S‑Glyco‑Modification Background: Ac4GlcNAz Generates Artificial Cysteine Adducts That Are Significantly Reduced by Next‑Generation Reporters

The fully acetylated MCRs Ac4GlcNAz and Ac4GalNAz undergo base‑promoted β‑elimination and Michael addition with cysteine residues during click chemistry, producing artifactual S‑glyco‑modification that generates false positives in proteomic identification [1][2]. In direct comparative studies, the partially protected reporter Ac36deoGlcNAz was developed and shown to reduce this artificial S‑glyco‑modification relative to both Ac4GlcNAz and Ac4GalNAz, while maintaining robust O‑GlcNAc labeling [2]. This known limitation of Ac4GlcNAz means that users must either include appropriate negative controls (e.g., OGT inhibition, DMSO vehicle) in their experimental design, or opt for the newer Ac36deoGlcNAz scaffold when S‑glyco‑modification cannot be tolerated [2].

S-glyco-modification false positives O-GlcNAc proteomics Ac36deoGlcNAz chemical proteomics

O‑GlcNAc Transferase Substrate Preference: N‑Azidoacetyl‑GlcNAz Is Processed by the Native OGT Pathway, Whereas 2‑Azido‑2‑deoxy‑glucose (GlcAz) Requires Catalytic Promiscuity

The N‑azidoacetyl modification on Ac4GlcNAz preserves the native N‑acetyl group required for recognition and processing by the hexosamine biosynthetic pathway and O‑GlcNAc transferase (OGT) [1]. In contrast, 2‑azido‑2‑deoxy‑D‑glucose (GlcAz), in which the azide replaces the C2‑hydroxyl directly on the sugar ring, relies on the catalytic promiscuity of OGT: OGT installs O‑GlcAz from UDP‑GlcAz, but this occurs only because OGT tolerates structural changes in its donor substrate, not because the compound is a native‑like substrate [2]. OGT transfers O‑Glc onto proteins 25‑fold less efficiently than O‑GlcNAc, demonstrating the strict preference for the N‑acetyl substituent [2]. This mechanistic difference means that Ac4GlcNAz enters the canonical O‑GlcNAc cycle (added by OGT, removed by OGA), whereas GlcAz may be processed by unidentified cellular enzymes distinct from OGA, complicating pulse‑chase and dynamic studies [2].

OGT substrate specificity UDP-GlcNAc O-GlcNAc transferase catalytic promiscuity metabolic engineering

Optimal Research and Industrial Application Scenarios for 2-[(Azidoacetyl)amino]-2-deoxy-D-glucose (GlcNAz/Ac4GlcNAz)


O‑GlcNAc Proteomics Profiling with Maximum Coverage via CuAAC Detection

When the experimental goal is discovery‑phase identification of O‑GlcNAc‑modified proteins with maximal proteomic coverage, Ac4GlcNAz paired with CuAAC (Biotin‑Diazo‑Alkyne) is the evidence‑supported workflow. In A549 cells, this combination identified 229 putative O‑GlcNAc proteins, outperforming SPAAC by 22% [1]. Researchers should procure Ac4GlcNAz together with a CuAAC‑compatible alkyne probe and include vehicle (DMSO) and OGT‑inhibitor controls to account for the known S‑glyco‑modification background [1][2].

Unambiguous O‑GlcNAc vs. O‑GalNAc Discrimination Without Genetic Manipulation

For studies requiring clear assignment of glycosylation to O‑GlcNAc versus O‑GalNAc pathways, Ac4GlcNAz is the only probe that avoids GALE‑dependent epimerization crosstalk without requiring GALE‑KO cells [3]. In contrast, Ac4GalNAz undergoes >90% epimerization to UDP‑GlcNAz in wild‑type cells, causing dual O‑GalNAc/O‑GlcNAc labeling [3]. Researchers should select Ac4GlcNAz when pathway specificity cannot rely on genetic ablation of GALE.

Quantitative O‑GlcNAc Turnover and Dynamics Studies Requiring Native OGT/OGA Cycling

Ac4GlcNAz enters the canonical O‑GlcNAc cycle where the modified protein is a substrate for both OGT (writer) and OGA (eraser), enabling pulse‑chase and inhibitor‑based dynamic studies [4]. In contrast, the C2‑azido analog 2‑azido‑2‑deoxy‑D‑glucose (GlcAz) is processed by an unidentified cellular enzyme distinct from OGA, confounding interpretation of O‑GlcNAc turnover kinetics [5]. For dynamic O‑GlcNAc studies, procure Ac4GlcNAz rather than GlcAz.

Benchmarking and Validating Next‑Generation Metabolic Chemical Reporters

Ac4GlcNAz serves as the established benchmark MCR against which newer probes (e.g., Ac36deoGlcNAz, Ac34FGlcNAz, GalNAzMe) are compared for labeling intensity, S‑glyco‑modification, and specificity [2][3]. Its well‑characterized profile – robust labeling, GALE‑independent O‑GlcNAc incorporation, known S‑glyco‑modification rate, and compatibility with both CuAAC and SPAAC – makes it an essential reference standard for any laboratory developing or validating novel glycosylation probes.

Quote Request

Request a Quote for 2-[(Azidoacetyl)amino]-2-deoxy-D-glucose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.